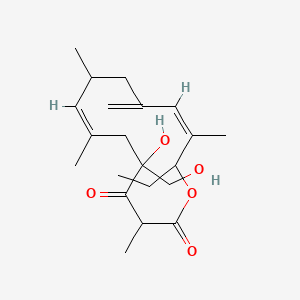
5-Hydroxy Flunixin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Flunixin-d3 is a deuterium-labeled derivative of 5-Hydroxy Flunixin, which is a metabolite of Flunixin. Flunixin is a non-steroidal anti-inflammatory drug widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Flunixin-d3 involves the incorporation of deuterium atoms into the 5-Hydroxy Flunixin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterium oxide (D2O) or deuterated chloroform (CDCl3) can be used.
Catalysts: Palladium on carbon (Pd/C) is often employed to facilitate the hydrogen-deuterium exchange.
Reaction Temperature: The reactions are usually carried out at elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Using large quantities of deuterated reagents.
Purification: Employing techniques such as crystallization and chromatography to obtain high-purity this compound.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Flunixin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Hydroxy Flunixin-d3 has a wide range of applications in scientific research:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Flunixin in animals.
Toxicology: Helps in understanding the metabolic pathways and potential toxic effects of Flunixin.
Analytical Chemistry: Employed in the development of analytical methods for detecting Flunixin residues in animal-derived food products.
Veterinary Medicine: Used in studies to ensure the safety and efficacy of Flunixin in veterinary applications.
Mechanism of Action
The mechanism of action of 5-Hydroxy Flunixin-d3 is similar to that of Flunixin. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Flunixin: The non-deuterated form of 5-Hydroxy Flunixin-d3.
Flunixin: The parent compound from which 5-Hydroxy Flunixin is derived.
Other Non-Steroidal Anti-Inflammatory Drugs: Such as ibuprofen and ketoprofen.
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen atoms, making the compound more stable.
Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile, potentially leading to longer-lasting effects.
Research Utility: The deuterium label allows for precise tracking in pharmacokinetic and metabolic studies.
Properties
CAS No. |
1185088-54-3 |
|---|---|
Molecular Formula |
C14H11F3N2O3 |
Molecular Weight |
315.267 |
IUPAC Name |
5-hydroxy-2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)/i1D3 |
InChI Key |
JSXNJGKWSWRIGA-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC=C1NC2=NC=C(C=C2C(=O)O)O)C(F)(F)F |
Synonyms |
5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



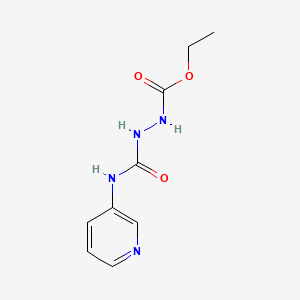
![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)
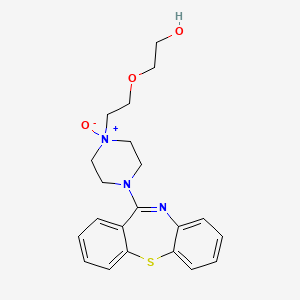
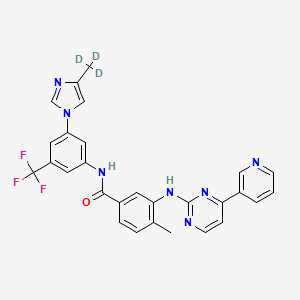
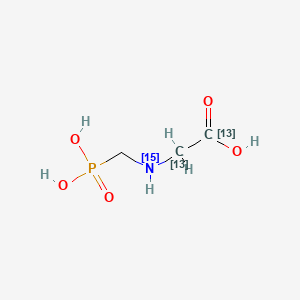
![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester](/img/structure/B564292.png)
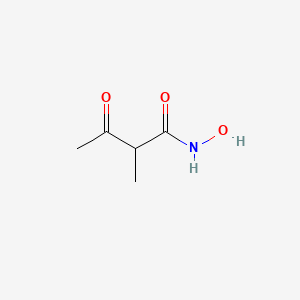
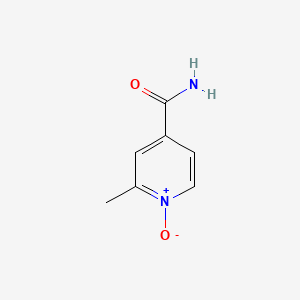
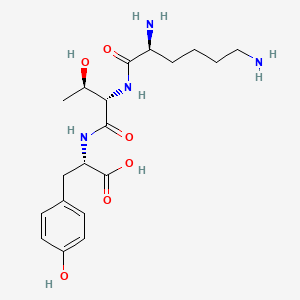
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37,48-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B564300.png)
